Cas no 1443349-57-2 (3-(2-Methoxyphenyl)phenethyl alcohol)

3-(2-Methoxyphenyl)phenethyl alcohol 化学的及び物理的性質
名前と識別子
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- 3-(2-Methoxyphenyl)phenethyl alcohol
- 2-(2'-Methoxy-[1,1'-biphenyl]-3-yl)ethanol
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- MDL: MFCD07774972
- インチ: 1S/C15H16O2/c1-17-15-8-3-2-7-14(15)13-6-4-5-12(11-13)9-10-16/h2-8,11,16H,9-10H2,1H3
- InChIKey: ISMVDYVURSSACW-UHFFFAOYSA-N
- ほほえんだ: O(C)C1C=CC=CC=1C1=CC=CC(=C1)CCO
計算された属性
- 水素結合ドナー数: 1
- 水素結合受容体数: 2
- 重原子数: 17
- 回転可能化学結合数: 4
- 複雑さ: 217
- 疎水性パラメータ計算基準値(XlogP): 3.1
- トポロジー分子極性表面積: 29.5
3-(2-Methoxyphenyl)phenethyl alcohol 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
abcr | AB426777-1g |
3-(2-Methoxyphenyl)phenethyl alcohol; . |
1443349-57-2 | 1g |
€1555.10 | 2025-03-19 | ||
Crysdot LLC | CD12142006-1g |
2-(2'-Methoxy-[1,1'-biphenyl]-3-yl)ethanol |
1443349-57-2 | 97% | 1g |
$738 | 2024-07-23 | |
abcr | AB426777-1 g |
3-(2-Methoxyphenyl)phenethyl alcohol |
1443349-57-2 | 1g |
€848.60 | 2023-04-23 | ||
Ambeed | A335117-1g |
2-(2'-Methoxy-[1,1'-biphenyl]-3-yl)ethanol |
1443349-57-2 | 97% | 1g |
$745.0 | 2024-04-23 | |
Crysdot LLC | CD12142006-5g |
2-(2'-Methoxy-[1,1'-biphenyl]-3-yl)ethanol |
1443349-57-2 | 97% | 5g |
$2398 | 2024-07-23 |
3-(2-Methoxyphenyl)phenethyl alcohol 関連文献
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Cécile Roche,Jean-Pierre Sauvage,Angélique Sour,Nathan L. Strutt New J. Chem., 2011,35, 2820-2825
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Christian R. Samanamu,Elena N. Zamora,Leslie A. Lesikar,Jean-Luc Montchamp,Anne F. Richards CrystEngComm, 2008,10, 1372-1378
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Jian-Hua Cao,Wei-Hua Liang,Xue-Tao Shi,Xiu-Bin Yang,Da-Yong Wu RSC Adv., 2021,11, 31783-31790
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Aixin Song,Jinglin Shen,Han Zhang,Zhaohua Song RSC Adv., 2015,5, 75589-75599
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Agnese Piovesan,Tim Van De Looverbosch,Pieter Verboven,Clement Achille,Cesar Parra Cabrera,Elodie Boller,Yin Cheng,Rob Ameloot,Bart Nicolai Lab Chip, 2020,20, 2403-2411
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Daniel E. Rubio-Diaz,Megan E. Pozza,Jordan Dimitrakov,Jason P. Gilleran,M. Monica Giusti,Judith L. Stella,Luis E. Rodriguez-Saona,C. A. Tony Buffington Analyst, 2009,134, 1133-1137
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7. 4-Nitrophenyl activated esters are superior synthons for indirect radiofluorination of biomolecules†Peter D. Roselt RSC Med. Chem., 2020,11, 919-922
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Yinsong Si,Zongzhao Sun,Limin Huang,Min Chen,Limin Wu J. Mater. Chem. A, 2019,7, 8952-8959
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Lara Cala,Abraham Mendoza,Francisco J. Fañanás,Félix Rodríguez Chem. Commun., 2013,49, 2715-2717
3-(2-Methoxyphenyl)phenethyl alcoholに関する追加情報
Professional Introduction to 3-(2-Methoxyphenyl)phenethyl alcohol (CAS No. 1443349-57-2)
3-(2-Methoxyphenyl)phenethyl alcohol, with the chemical identifier CAS No. 1443349-57-2, is a compound of significant interest in the field of pharmaceutical chemistry and biochemistry. This molecule, characterized by its phenethyl alcohol core and methoxy-substituted phenyl ring, has garnered attention due to its potential applications in drug discovery and molecular research.
The structural composition of 3-(2-Methoxyphenyl)phenethyl alcohol lends itself to various chemical modifications, making it a versatile intermediate in synthetic organic chemistry. The presence of the hydroxyl group on the phenethyl side chain and the methoxy group on the aromatic ring provides multiple sites for functionalization, enabling the synthesis of derivatives with tailored biological activities.
In recent years, there has been growing interest in exploring the pharmacological properties of compounds featuring the phenethylamine scaffold. The methoxyphenyl moiety, in particular, has been associated with enhanced binding affinity and metabolic stability in drug candidates. This has prompted researchers to investigate 3-(2-Methoxyphenyl)phenethyl alcohol as a precursor for developing novel therapeutic agents.
One of the most compelling aspects of 3-(2-Methoxyphenyl)phenethyl alcohol is its potential role in central nervous system (CNS) drug development. Studies have indicated that phenethylamine derivatives exhibit modulatory effects on neurotransmitter systems, particularly those involving dopamine and serotonin. The methoxy substitution enhances lipophilicity, which can improve blood-brain barrier penetration, a critical factor for CNS drugs.
The compound's structural similarity to known bioactive molecules has also sparked interest in its use as a scaffold for structure-activity relationship (SAR) studies. By systematically modifying various functional groups, researchers can gain insights into the relationship between molecular structure and biological activity. This approach is invaluable in optimizing drug candidates for efficacy and selectivity.
Advances in computational chemistry have further facilitated the investigation of 3-(2-Methoxyphenyl)phenethyl alcohol. Molecular modeling techniques allow researchers to predict binding interactions with biological targets, such as enzymes and receptors, with high precision. These predictions can guide experimental efforts, reducing the time and cost associated with traditional trial-and-error screening methods.
In addition to its pharmacological potential, 3-(2-Methoxyphenyl)phenethyl alcohol has shown promise in biochemical research. Its ability to interact with various biomolecules makes it a useful tool for studying enzyme mechanisms and receptor dynamics. Such studies are crucial for understanding disease pathways and developing targeted therapies.
The synthesis of 3-(2-Methoxyphenyl)phenethyl alcohol involves multi-step organic reactions that highlight the compound's synthetic utility. The process typically begins with the preparation of key intermediates, such as 2-methoxybenzaldehyde and phenethyl bromide, followed by condensation and reduction steps. These synthetic routes underscore the compound's accessibility and feasibility for large-scale production.
Ethical considerations are paramount when conducting research involving potentially bioactive compounds like 3-(2-Methoxyphenyl)phenethyl alcohol. Rigorous safety protocols must be followed to ensure the well-being of researchers and environmental protection. Compliance with regulatory guidelines ensures that studies are conducted responsibly and contribute positively to scientific knowledge.
The future prospects for 3-(2-Methoxyphenyl)phenethyl alcohol are promising, given its diverse applications in pharmaceuticals and biochemical research. Ongoing studies aim to elucidate its mechanism of action and explore new derivatives with enhanced properties. Collaborative efforts between academia and industry will likely accelerate these developments, bringing innovative solutions to drug discovery.
In conclusion, 3-(2-Methoxyphenyl)phenethyl alcohol (CAS No. 1443349-57-2) represents a significant compound in modern chemical research. Its structural features, synthetic accessibility, and potential biological applications make it a valuable asset for scientists working in pharmaceuticals and biochemistry. As research continues to uncover new possibilities, this compound is poised to play a pivotal role in advancing therapeutic innovation.
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